N-(4-bromo-2-fluorophenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-fluoroaniline with 3,4-difluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new compounds.
Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE include:
- 4-Bromo-2-fluorobiphenyl
- N-(4-fluorophenyl)-2-bromo-benzamide
- N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide
Uniqueness
What sets N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE apart is its unique combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities.
Properties
Molecular Formula |
C12H7BrF3NO2S |
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Molecular Weight |
366.16 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7BrF3NO2S/c13-7-1-4-12(11(16)5-7)17-20(18,19)8-2-3-9(14)10(15)6-8/h1-6,17H |
InChI Key |
AGNFRPYKWUUYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)F)F)F |
Origin of Product |
United States |
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